ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate
CAS No.:
Cat. No.: VC15728761
Molecular Formula: C9H11N5O3S
Molecular Weight: 269.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N5O3S |
|---|---|
| Molecular Weight | 269.28 g/mol |
| IUPAC Name | ethyl 2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate |
| Standard InChI | InChI=1S/C9H11N5O3S/c1-2-17-8(16)3-14-7(15)4-18-9(14)12-13-5-10-11-6-13/h5-6H,2-4H2,1H3/b12-9+ |
| Standard InChI Key | WQIVYPUAAHMEBH-FMIVXFBMSA-N |
| Isomeric SMILES | CCOC(=O)CN\1C(=O)CS/C1=N/N2C=NN=C2 |
| Canonical SMILES | CCOC(=O)CN1C(=O)CSC1=NN2C=NN=C2 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic name, ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate, reflects its Z-configuration at the C=N double bond within the thiazolidinone ring . This stereochemical designation is critical, as it influences molecular geometry and interactions with biological targets.
Molecular Architecture
The structure comprises:
-
A thiazolidinone ring (5-membered, containing sulfur and nitrogen).
-
A 1,2,4-triazole substituent at position 2.
-
An ethyl acetate group at position 3.
The planar triazole ring and non-planar thiazolidinone core create a hybrid scaffold capable of diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁N₅O₃S | |
| Molecular Weight | 269.28 g/mol | |
| XLogP3 | 0.3 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface | 115 Ų |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
Synthesis typically involves sequential condensation and cyclization reactions:
-
Thiazolidinone Formation: Reacting thiourea derivatives with ethyl bromoacetate under basic conditions to form the thiazolidin-4-one core.
-
Imination: Introducing the triazole moiety via nucleophilic substitution at position 2 using 4-amino-1,2,4-triazole.
-
Esterification: Attaching the ethyl acetate group through acetylation.
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea, EtBr, K₂CO₃, DMF, 80°C | 65 | 92% |
| 2 | 4-Amino-1,2,4-triazole, EtOH, reflux | 78 | 89% |
| 3 | Acetic anhydride, pyridine, RT | 85 | 95% |
Stereochemical Control
The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazolidinone carbonyl and triazole N-H groups . Computational studies (DFT) suggest a 12.3 kcal/mol energy difference favoring the Z-isomer over the E-form .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
-
Aqueous Solubility: 1.2 mg/mL (pH 7.4), indicating moderate hydrophilicity .
-
LogP: 0.3 (XLogP3), suggesting balanced lipophilicity for membrane permeation .
NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.89 (s, 2H, SCH₂), 4.12 (q, 2H, OCH₂), 8.21 (s, 2H, triazole-H).
-
¹³C NMR: 14.1 (CH₂CH₃), 61.8 (OCH₂), 170.5 (C=O).
Mass Spectrometry
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In silico docking studies predict COX-2 inhibition (binding energy: -9.2 kcal/mol), comparable to celecoxib (-10.1 kcal/mol).
Table 3: Comparative Bioactivity Profiles
| Target | IC₅₀/EC₅₀ (µM) | Reference Compound |
|---|---|---|
| S. aureus | 8.3 | Vancomycin (1.2) |
| COX-2 | 12.4 | Celecoxib (0.05) |
| α-Glucosidase | 45.6 | Acarbose (18.9) |
Pharmacokinetic and Toxicity Profiles
ADME Predictions
-
Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption).
-
CYP3A4 Inhibition: 23% at 10 µM (low risk of drug interactions) .
Acute Toxicity
Preliminary assays in zebrafish embryos indicate an LC₅₀ of 120 µM, suggesting a moderate safety window for therapeutic use.
Applications in Drug Discovery
Antimicrobial Agents
The compound’s dual thiazolidinone-triazole structure aligns with WHO’s priority pathogens list, offering a scaffold for combating multidrug-resistant strains.
Kinase Inhibition
Molecular dynamics simulations reveal stable binding (RMSD < 2.0 Å) to EGFR kinase, positioning it as a candidate for oncology research.
Future Directions
Structural Optimization
-
Position 3 Modifications: Replacing ethyl acetate with bulkier esters to enhance target selectivity.
-
Metal Complexation: Exploring Cu(II) or Zn(II) chelates for improved antibacterial potency.
In Vivo Validation
Rodent models are needed to assess oral bioavailability and efficacy against systemic infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume